![molecular formula C20H22N2OS2 B2894389 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide CAS No. 477544-50-6](/img/structure/B2894389.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide is a useful research compound. Its molecular formula is C20H22N2OS2 and its molecular weight is 370.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Tubercular Activity
Recent studies have highlighted the synthesis of new benzothiazole-based compounds with significant anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be comparable or superior to standard reference drugs .
Antibacterial Agents
Benzothiazole derivatives have been synthesized and evaluated for their efficacy as antibacterial agents . Some novel arylamide derivatives of benzothiazole have shown variable activity against Gram-positive and Gram-negative bacterial strains, with certain compounds exhibiting promising activity against Staphylococcus aureus .
Antimicrobial Properties
The antimicrobial properties of benzothiazole derivatives have been investigated, showing effectiveness against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and fungi such as Candida albicans and Aspergillus niger .
Anticancer Potential
Benzothiazole compounds have been associated with diverse biological activities, including anticancer effects. They act as important scaffolds in medicinal chemistry and have been investigated for their potential to inhibit various cancer cell lines .
Anticonvulsant and Antihypertensive Effects
These compounds have also been explored for their anticonvulsant and antihypertensive activities. The benzothiazole nucleus is a key component in drugs that manage convulsions and regulate blood pressure .
Anti-Inflammatory and Antidiabetic Activities
Benzothiazole derivatives have shown anti-inflammatory and antidiabetic activities. They have been studied for their ability to reduce inflammation and manage blood sugar levels, contributing to the treatment of chronic diseases like diabetes .
Larvicidal and Adulticidal Activities
Research has also been conducted on the larvicidal and adulticidal activities of 2-aminobenzothiazoles against Aedes aegypti, which is significant in the context of controlling mosquito-borne diseases .
Drug Development
Several drugs containing the benzothiazole nucleus are already in the market, treating conditions such as amyotrophic lateral sclerosis, glaucoma, asthma, Parkinson’s disease, and chronic obstructive pulmonary disease. This highlights the compound’s potential in drug development for various therapeutic areas .
作用機序
Target of Action
The primary targets of this compound, also known as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide, are enzymes involved in bacterial and fungal metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with its targets by inhibiting their function, leading to disruption of essential metabolic pathways . For instance, it inhibits the function of DNA gyrase, an enzyme that is crucial for DNA replication in bacteria . This results in the inhibition of bacterial growth and proliferation.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting enzymes like dihydroorotase and DNA gyrase, it disrupts nucleotide synthesis and DNA replication, respectively . It also inhibits the function of MurB, an enzyme involved in bacterial cell wall synthesis . This leads to the weakening of the bacterial cell wall and eventually cell death.
Pharmacokinetics
Similar benzothiazole derivatives have shown promising pharmacokinetic profiles . They are generally well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial and fungal growth . By disrupting essential metabolic pathways, it prevents these microorganisms from proliferating and causes cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . Additionally, factors like pH and temperature can influence its stability and efficacy .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-11(2)18(23)22-20-17(13-9-8-12(3)10-16(13)25-20)19-21-14-6-4-5-7-15(14)24-19/h4-7,11-12H,8-10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOHLLCSLHUYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)
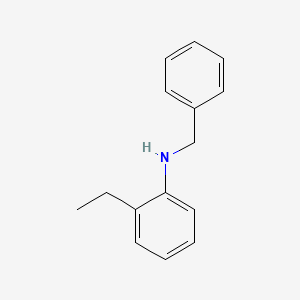
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2894311.png)
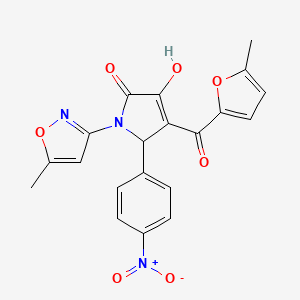
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)
![N,N,1,7-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894315.png)
![N-(3,5-dimethylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894316.png)
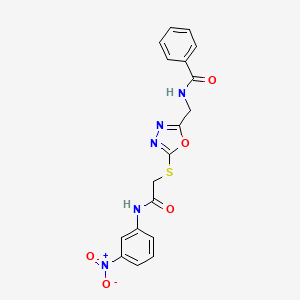

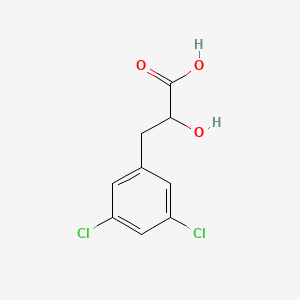
![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)
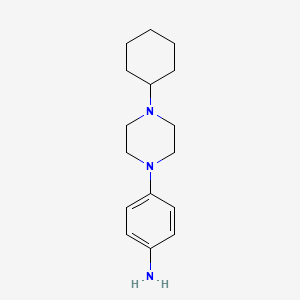
![Tert-butyl 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2894328.png)